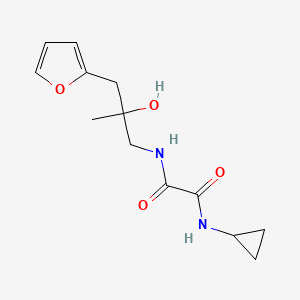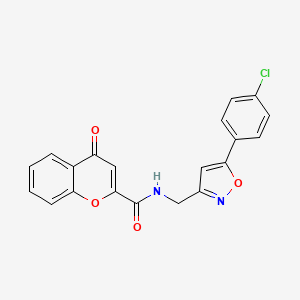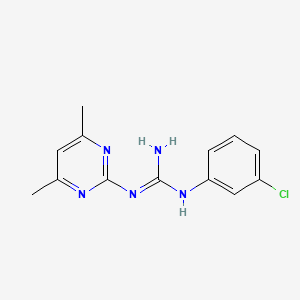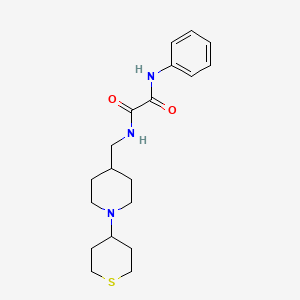
N1-cyclopropyl-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-cyclopropyl-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide is a novel compound that has been synthesized and studied for its potential use in scientific research. This compound is an oxalamide derivative that has been shown to have interesting biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N1-cyclopropyl-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide is not yet fully understood. However, it is believed to act by inhibiting various signaling pathways involved in inflammation and cancer progression. Further studies are needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects
N1-cyclopropyl-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide has been shown to have several interesting biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of inflammatory cytokines in human macrophages. This suggests that it may have potential as a treatment for inflammatory diseases.
In vitro studies have also shown that this compound can induce apoptosis in cancer cells. This suggests that it may have potential as a treatment for various types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N1-cyclopropyl-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide in lab experiments is its potential as an anti-inflammatory and anticancer agent. This makes it a promising compound for further study in these areas.
One limitation of using this compound in lab experiments is its relatively low yield. This makes it difficult to obtain large quantities of the compound for use in experiments.
Direcciones Futuras
There are several future directions for the study of N1-cyclopropyl-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide. One area of interest is its potential as a treatment for inflammatory diseases. Further studies are needed to fully elucidate its mechanism of action and determine its efficacy in vivo.
Another area of interest is its potential as a treatment for cancer. Further studies are needed to determine its efficacy in vivo and its potential for use in combination with other anticancer agents.
Overall, N1-cyclopropyl-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide is a promising compound for scientific research. Its potential as an anti-inflammatory and anticancer agent makes it a compound of interest for further study.
Métodos De Síntesis
The synthesis of N1-cyclopropyl-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide involves several steps. The starting material is furan-2-carboxylic acid, which is converted to furan-2-carboxylic acid hydrazide. The hydrazide is then reacted with cyclopropylcarbonyl chloride to form N1-cyclopropyl-N2-furan-2-ylmethylenehydrazine. This intermediate is then reacted with 2-hydroxy-2-methylpropanal to form N1-cyclopropyl-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide. The overall yield of the synthesis is around 30%.
Aplicaciones Científicas De Investigación
N1-cyclopropyl-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide has been studied for its potential use in scientific research. One area of interest is its potential as an anti-inflammatory agent. In vitro studies have shown that this compound can inhibit the production of inflammatory cytokines in human macrophages. This suggests that it may have potential as a treatment for inflammatory diseases.
Another area of interest is its potential as an anticancer agent. In vitro studies have shown that this compound can induce apoptosis in cancer cells. This suggests that it may have potential as a treatment for various types of cancer.
Propiedades
IUPAC Name |
N'-cyclopropyl-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-13(18,7-10-3-2-6-19-10)8-14-11(16)12(17)15-9-4-5-9/h2-3,6,9,18H,4-5,7-8H2,1H3,(H,14,16)(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSKKPWKZQBSJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)C(=O)NC2CC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cyclopropyl-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2386585.png)
amine hydrochloride](/img/structure/B2386591.png)


![(Z)-2-Cyano-3-(furan-2-yl)-N-[1-[2-(methylamino)-2-oxoethyl]indol-6-yl]prop-2-enamide](/img/structure/B2386594.png)
![3-((3-chlorobenzyl)thio)-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2386595.png)

![2-[1-[(2-Bromophenyl)methyl]azetidin-3-yl]triazole](/img/structure/B2386597.png)
![2-[(3,4-Dichlorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile](/img/structure/B2386598.png)

![1-[(5-Methylthiophen-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/no-structure.png)
![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2386603.png)
